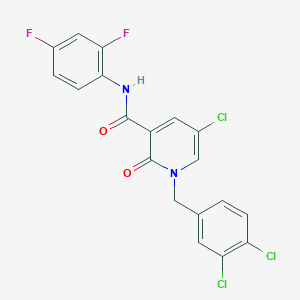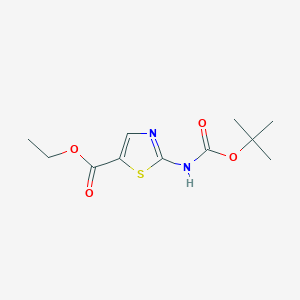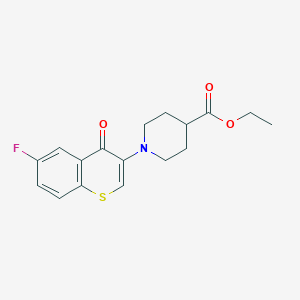![molecular formula C19H23N3O3 B2968626 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379987-09-2](/img/structure/B2968626.png)
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPOPE, is a chemical compound that has been widely used in scientific research. This compound is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. The inhibition of DAT by MPOPE results in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects.
作用機序
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone selectively inhibits the reuptake of dopamine by binding to the DAT. This results in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects. This compound has been shown to have high affinity and selectivity for the DAT, making it a useful tool for studying the role of dopamine in the brain.
Biochemical and Physiological Effects
The increase in dopamine levels in the brain resulting from the inhibition of DAT by this compound has been linked to various physiological and biochemical effects. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive performance. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments include its high selectivity and potency for the DAT, which makes it a useful tool for investigating the role of dopamine in the brain. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for the use of 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in scientific research. One potential direction is the investigation of the role of dopamine in depression and anxiety disorders. Another potential direction is the development of new drugs that target the DAT for the treatment of Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex mechanisms underlying dopamine signaling in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound selectively inhibits the DAT, resulting in an increase in dopamine levels in the brain, which has been linked to various physiological and biochemical effects. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the reaction of 3-methoxyphenylacetic acid with 1-(2-bromoethyl)-4-(5-methylpyrimidin-2-yl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.
科学的研究の応用
2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been extensively used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound has been used to study the effects of dopamine on reward, motivation, and addiction. It has also been used to investigate the role of dopamine in Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-20-19(21-13-14)25-16-6-8-22(9-7-16)18(23)11-15-4-3-5-17(10-15)24-2/h3-5,10,12-13,16H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBDFDOQHHCDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)
![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)
![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)


![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
